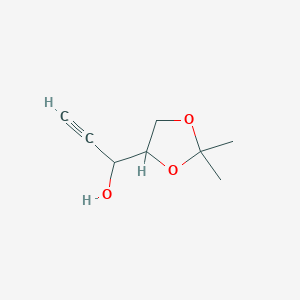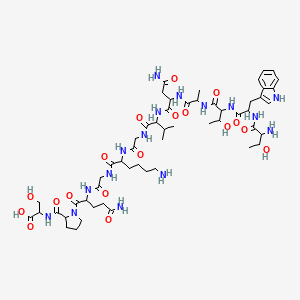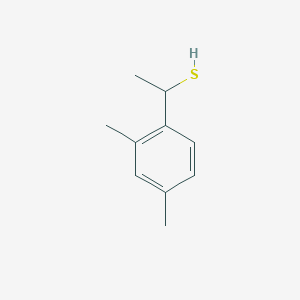
5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at the 5-position of the pyrazole ring and a 3-methyl-cyclobutylmethyl substituent at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 3-methyl-cyclobutylmethyl group: This step involves the alkylation of the pyrazole ring at the 1-position using a suitable alkylating agent such as 3-methyl-cyclobutylmethyl chloride in the presence of a base like potassium carbonate.
Methylation at the 5-position: The final step involves the methylation of the pyrazole ring at the 5-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-(3-methyl-cyclobutylmethyl)-1H-pyrazole
- 5-Methyl-1-(2-methyl-cyclobutylmethyl)-1H-pyrazole
- 5-Methyl-1-(3-ethyl-cyclobutylmethyl)-1H-pyrazole
Uniqueness
5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl-cyclobutylmethyl group at the 1-position and the methyl group at the 5-position of the pyrazole ring distinguishes it from other similar compounds, potentially leading to unique properties and applications.
特性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
5-methyl-1-[(3-methylcyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-7-3-9(4-7)6-13-8(2)5-10(11)12-13/h5,7,9H,3-4,6H2,1-2H3,(H2,11,12) |
InChIキー |
JDNDHAMFZGMWHZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)CN2C(=CC(=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)

![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)

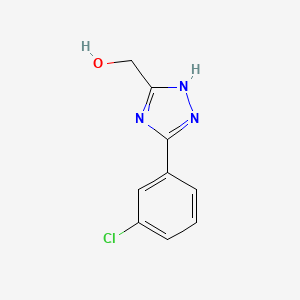
![2-[[3-Phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid](/img/structure/B12110452.png)
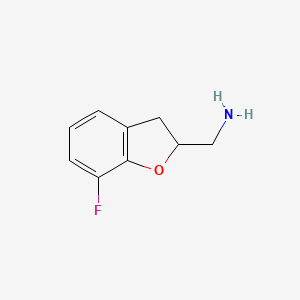
![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)

![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)
